molecular formula C12H18N2OS B2981925 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea CAS No. 1208760-62-6

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

カタログ番号: B2981925
CAS番号: 1208760-62-6
分子量: 238.35
InChIキー: UELRVKYDHCCLPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a urea-based organic compound characterized by a cyclohexyl group attached to one nitrogen atom of the urea moiety and a thiophen-3-ylmethyl substituent on the adjacent nitrogen. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, structural versatility, and pharmacological relevance, such as enzyme inhibition and antimicrobial activity .

特性

IUPAC Name

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRVKYDHCCLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.

作用機序

The mechanism by which 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the urea scaffold significantly impacts molecular properties. Key analogues include:

  • 1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea (8) : A fluorinated aryl group enhances lipophilicity and metabolic stability, contributing to anti-tuberculosis activity (MIC = 0.5 µg/mL) .
  • 1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea (U5) : An aliphatic trifluoroethyl group increases electron-withdrawing effects, synthesized in 84% yield using DBU catalysis .
  • 1-Cyclohexyl-3-(p-tolyl)urea : Crystallographic studies reveal a chair conformation of the cyclohexyl ring and a 52.02° dihedral angle between the urea and phenyl planes, stabilized by N–H⋯O hydrogen bonds .

The thiophen-3-ylmethyl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) distinct from fluorophenyl or isoxazolyl substituents. Thiophene’s aromaticity and electron-rich nature may enhance binding to metalloenzymes or receptors compared to purely aliphatic or fluorinated groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea C₁₂H₁₇N₃OS 267.35 Not reported Likely moderate in organic solvents
1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea (8) C₁₃H₁₄F₃N₃O 285.27 96–219 Low aqueous solubility
1-Cyclohexyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea (SI25) C₁₇H₂₀N₃O₂ 298.37 Not reported Soluble in toluene, EtOH
1-Cyclohexyl-3-(2-methoxyphenyl)urea C₁₄H₂₀N₂O₂ 248.33 Not reported Soluble in DMSO

Thiophene’s moderate polarity may improve solubility compared to highly fluorinated or aromatic analogues.

Spectroscopic and Crystallographic Data

  • ESI-MS : Analogues like 1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea show [M+H]⁺ at m/z 370.1956 (calc. 370.1948) .
  • ¹³C NMR : Cyclohexyl carbons resonate at δ 26.4–55.4, while aryl carbons appear at δ 107–156 .
  • Crystallography : Urea derivatives exhibit planar urea groups and chair cyclohexyl conformations. Hydrogen bonds (N–H⋯O) dominate crystal packing, as seen in 1-cyclohexyl-3-(p-tolyl)urea .

The target compound’s ¹H NMR would display thiophene protons (δ 6.5–7.5) and urea NH signals (δ 5–6).

生物活性

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea can be represented by the following chemical structure:

C13H16N2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{S}

This compound features a cyclohexyl group attached to a thiophen-3-ylmethyl moiety through a urea linkage, which is significant for its biological interactions.

The biological activity of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cancer and other diseases.

Antimicrobial Activity

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea has been investigated for its antimicrobial properties. A study reported that related thiourea derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Target Pathogen
1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea< 10Staphylococcus aureus
Related Thiourea Derivative0.008E. coli
Related Thiourea Derivative0.046Streptococcus pneumoniae

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Study 2: Anticancer Properties

Another research effort focused on the anticancer activity of related compounds. The study revealed that certain derivatives could significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.08 to 12.07 mM .

Q & A

Q. How can researchers optimize the synthesis of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea to improve yield and purity?

Methodological Answer: The synthesis typically involves reacting cyclohexyl isocyanate with thiophen-3-ylmethylamine under controlled conditions. Key optimization strategies include:

  • Solvent Selection: Use inert solvents like dichloromethane or toluene to minimize side reactions .
  • Base Addition: Introduce triethylamine to neutralize HCl generated during the reaction, improving reaction efficiency .
  • Temperature Control: Maintain reflux conditions (~40–110°C, depending on solvent boiling points) to ensure complete conversion .
  • Molar Ratios: Optimize stoichiometric ratios of reactants (e.g., 1:1.2 isocyanate-to-amine ratio) to reduce unreacted starting material.

Q. Table 1: Example Reaction Conditions

ParameterCondition
SolventDichloromethane
TemperatureReflux (~40°C)
BaseTriethylamine (1.5 equiv)
Reaction Time12–24 hours

Q. What spectroscopic methods are effective for characterizing the structure of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): Identify protons on the cyclohexyl group (δ 1.2–2.0 ppm) and thiophene methylene (δ 4.2–4.5 ppm). Compare splitting patterns to analogous thioureas (e.g., 1-cyclohexyl-3-(3,5-dichlorophenyl)thiourea) .
    • ¹³C NMR: Confirm carbonyl (C=O) resonance at ~155–160 ppm and aromatic carbons of the thiophene ring .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., C₁₂H₁₇N₂OS: calculated 237.11 g/mol).

Advanced Research Questions

Q. How does the crystal structure of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea influence its molecular interactions?

Methodological Answer:

  • X-ray Crystallography: Determine unit cell parameters (e.g., triclinic system, space group P1) and hydrogen-bonding networks (N–H···S and C–H···π interactions) as observed in structurally similar urea derivatives .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., van der Waals contacts) to predict packing efficiency and stability .

Q. What strategies can be employed to study the enzyme inhibitory activity of this compound?

Methodological Answer:

  • Active-Site Modification: Use carboxyl-specific reagents like 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide to probe enzyme interactions. Monitor activity loss via kinetic assays (e.g., esterase/peptidase inhibition) .
  • Protection Studies: Co-incubate the compound with competitive inhibitors (e.g., β-phenylpropionic acid) to confirm binding specificity .
  • pH-Dependence Assays: Test activity across pH ranges (4–9) to identify protonation states critical for inhibition.

Q. How can researchers design analogues of this compound for antiviral applications?

Methodological Answer:

  • Structure-Based Design: Use crystallographic data (e.g., SARS-CoV-2 main protease complex with urea derivatives) to modify substituents for enhanced protease binding .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., halogens) on the thiophene ring to improve binding affinity.
  • Molecular Dynamics (MD) Simulations: Predict binding stability and residence time in viral active sites.

Q. Table 2: Key Modifications for Antiviral Analogues

Modification SiteRationaleExample Substituent
Thiophene ringEnhance π-π stackingNitro (-NO₂), Chloro (-Cl)
Cyclohexyl groupAdjust hydrophobic interactionsFluorinated cyclohexane
Urea linkerStabilize hydrogen bondsThiourea (C=S replacement)

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Perform assays across a broad concentration range (nM–mM) to identify non-linear effects.
  • Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may falsely indicate inactivity.
  • Metabolic Stability Assays: Evaluate hepatic microsomal degradation to rule out rapid metabolism as a cause of variability .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to prioritize analogues with optimal binding energies .
  • Quantum Mechanics (QM): Calculate partial charges and electrostatic potentials to refine force field parameters for MD simulations.

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